molecular formula C12H17NO3S B2554240 N-(2-(5-acetylthiophen-2-yl)ethyl)-2-ethoxyacetamide CAS No. 2034254-70-9

N-(2-(5-acetylthiophen-2-yl)ethyl)-2-ethoxyacetamide

Cat. No.: B2554240
CAS No.: 2034254-70-9
M. Wt: 255.33
InChI Key: LRFWOVHTLCWMEW-UHFFFAOYSA-N
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Description

N-(2-(5-acetylthiophen-2-yl)ethyl)-2-ethoxyacetamide: is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. Compounds containing thiophene rings are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and industrial chemistry .

Mechanism of Action

    Target of Action

    Thiophene and indole derivatives have been found to bind with high affinity to multiple receptors , which makes them valuable for treatment and developing new useful derivatives .

    Mode of Action

    The exact mode of action would depend on the specific receptors that “N-(2-(5-acetylthiophen-2-yl)ethyl)-2-ethoxyacetamide” binds to. Generally, these compounds might alter the function of the target proteins, leading to changes in cellular processes .

    Biochemical Pathways

    Thiophene and indole derivatives can affect various biochemical pathways due to their broad-spectrum biological activities . The specific pathways affected by “this compound” would depend on its targets.

    Result of Action

    Thiophene and indole derivatives have been reported to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . The specific molecular and cellular effects of “this compound” would depend on its mode of action and the biochemical pathways it affects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(5-acetylthiophen-2-yl)ethyl)-2-ethoxyacetamide typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized using methods such as the Gewald reaction, Paal-Knorr synthesis, or Fiesselmann synthesis.

    Acetylation: The thiophene ring is then acetylated to introduce the acetyl group at the 5-position.

    Ethylation: The acetylated thiophene is further reacted with an ethylating agent to introduce the ethyl group at the 2-position.

    Amidation: Finally, the ethylated thiophene is reacted with 2-ethoxyacetamide to form the desired compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to improve yield and purity. The process may include continuous flow reactors and automated systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: N-(2-(5-acetylthiophen-2-yl)ethyl)-2-ethoxyacetamide is used as an intermediate in the synthesis of more complex thiophene derivatives. It serves as a building block for the development of new materials and catalysts .

Biology: In biological research, thiophene derivatives are studied for their potential as antimicrobial, anticancer, and anti-inflammatory agents. This compound may be investigated for similar biological activities .

Medicine: Thiophene derivatives have shown promise in medicinal chemistry for the development of drugs targeting various diseases. This compound may be explored for its potential therapeutic applications .

Industry: In the industrial sector, thiophene derivatives are used in the production of organic semiconductors, corrosion inhibitors, and other advanced materials .

Properties

IUPAC Name

N-[2-(5-acetylthiophen-2-yl)ethyl]-2-ethoxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3S/c1-3-16-8-12(15)13-7-6-10-4-5-11(17-10)9(2)14/h4-5H,3,6-8H2,1-2H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRFWOVHTLCWMEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)NCCC1=CC=C(S1)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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